4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine
CAS No.: 77390-62-6
Cat. No.: VC17004268
Molecular Formula: C20H18ClN5O5
Molecular Weight: 443.8 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine - 77390-62-6](/images/structure/VC17004268.png)
Specification
CAS No. | 77390-62-6 |
---|---|
Molecular Formula | C20H18ClN5O5 |
Molecular Weight | 443.8 g/mol |
IUPAC Name | 4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N-(3-methoxypropyl)naphthalen-1-amine |
Standard InChI | InChI=1S/C20H18ClN5O5/c1-31-10-4-9-22-17-7-8-18(15-6-3-2-5-14(15)17)23-24-20-16(21)11-13(25(27)28)12-19(20)26(29)30/h2-3,5-8,11-12,22H,4,9-10H2,1H3 |
Standard InChI Key | IQKJPKBMASFCGS-UHFFFAOYSA-N |
Canonical SMILES | COCCCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₂₀H₁₈ClN₅O₅, with a molecular weight of 443.84 g/mol . Its structure comprises a naphthalene moiety linked via an azo (-N=N-) group to a 2-chloro-4,6-dinitrophenyl ring. The N-(3-methoxypropyl) side chain introduces steric and electronic modifications that influence solubility and reactivity. Comparative analysis with its brominated analog (CAS 70660-55-8) reveals that halogen substitution at the phenyl ring significantly alters physicochemical properties, such as increasing molecular weight to 488.29 g/mol and density to 1.56 g/cm³ .
Physicochemical Properties
Key properties include:
The chloro and nitro groups enhance electron-withdrawing effects, stabilizing the azo linkage and contributing to thermal resilience .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a two-step process:
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Diazotization: 2-Chloro-4,6-dinitroaniline is treated with nitrous acid (HNO₂) to form a diazonium salt.
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Coupling Reaction: The diazonium salt reacts with N-(3-methoxypropyl)naphthalen-1-amine under alkaline conditions to yield the target azo compound .
This method mirrors protocols used for analogous disperse dyes, where substituents on the diazonium component dictate colorfastness and solubility . Industrial-scale production often employs solvent-free or low-solvent conditions to align with green chemistry principles .
Purification and Quality Control
Suppliers report a minimum assay purity of 99%, achieved through recrystallization from petroleum ether or column chromatography . Advanced analytical techniques, including ¹H NMR and HPLC, verify structural integrity and purity. For instance, the NH proton in the final product appears at δ 14.55–14.83 ppm in ¹H NMR spectra, confirming successful coupling .
Industrial Applications
Textile Dyeing
As C.I. Disperse Blue 321, the compound is extensively used for dyeing polyester and acetate fabrics. Its non-ionic nature allows dispersion in aqueous media, enabling deep penetration into synthetic fibers . Compared to older azo dyes, it offers superior wash-fastness and UV stability due to the electron-deficient nitro and chloro groups .
Agricultural and Pharmaceutical Intermediates
The compound serves as a precursor in:
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Pesticides: Functionalization of the naphthalene ring yields herbicides with enhanced leaf adhesion .
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Antifungal Agents: Methoxypropyl side chains improve membrane permeability in antifungal formulations .
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Surfactants: Quaternary ammonium derivatives exhibit critical micelle concentrations (CMC) suitable for industrial detergents .
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